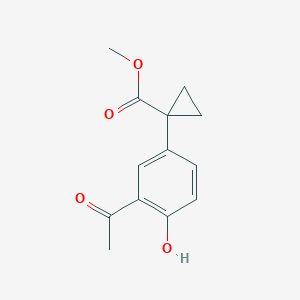
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate is an organic compound characterized by its complex structure, which includes a three-membered cyclopropane ring, an aromatic hydroxyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst.
Hydroxylation: The aromatic ring is hydroxylated using a suitable oxidizing agent.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-acetyl-4-oxo-phenylcyclopropanecarboxylic methyl ester.
Reduction: Formation of 3-acetyl-4-hydroxy-phenylcyclopropanecarboxylic alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学的研究の応用
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic ethyl ester
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic propyl ester
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic butyl ester
Uniqueness
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The presence of the cyclopropane ring adds to its structural complexity and potential for diverse chemical transformations.
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-8(14)10-7-9(3-4-11(10)15)13(5-6-13)12(16)17-2/h3-4,7,15H,5-6H2,1-2H3 |
InChIキー |
MMNBDPAGMBEYIQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)C2(CC2)C(=O)OC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














